molecular formula C24H27F3N2O2 B12772118 (11S,16R)-3-[4-propan-2-yloxy-2-(trifluoromethyl)phenyl]-6-oxa-10,14-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),2,4-triene CAS No. 313543-60-1

(11S,16R)-3-[4-propan-2-yloxy-2-(trifluoromethyl)phenyl]-6-oxa-10,14-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),2,4-triene

Cat. No.: B12772118
CAS No.: 313543-60-1
M. Wt: 432.5 g/mol
InChI Key: LADKOBQJOCFCQU-FPOVZHCZSA-N
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Description

The compound “(11S,16R)-3-[4-propan-2-yloxy-2-(trifluoromethyl)phenyl]-6-oxa-10,14-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),2,4-triene” is a complex organic molecule characterized by its unique tetracyclic structure. This compound features multiple functional groups, including an ether, a trifluoromethyl group, and a diazatetracyclic core, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, starting from simpler organic molecules. A possible synthetic route could include:

    Formation of the diazatetracyclic core: This could be achieved through a series of cyclization reactions involving nitrogen-containing precursors.

    Introduction of the trifluoromethyl group: This step might involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Ether formation: The propan-2-yloxy group can be introduced through an etherification reaction using an appropriate alcohol and a base.

Industrial Production Methods

Industrial production of such a complex molecule would require optimization of each synthetic step to ensure high yield and purity. This might involve the use of automated synthesis equipment and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ether or nitrogen-containing sites.

    Reduction: Reduction reactions could target the diazatetracyclic core, potentially leading to ring-opening or hydrogenation.

    Substitution: The trifluoromethyl group and ether linkage might participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound could be investigated for its potential interactions with enzymes or receptors, given its multiple functional groups.

Medicine

The compound might have potential as a pharmaceutical lead compound, particularly if it exhibits biological activity such as enzyme inhibition or receptor modulation.

Industry

In the industrial sector, this compound could be used as an intermediate in the synthesis of more complex molecules or as a specialty chemical in materials science.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme inhibition: Binding to the active site of an enzyme and preventing substrate access.

    Receptor modulation: Interacting with cell surface or intracellular receptors to alter signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (11S,16R)-3-[4-methoxy-2-(trifluoromethyl)phenyl]-6-oxa-10,14-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),2,4-triene
  • (11S,16R)-3-[4-ethoxy-2-(trifluoromethyl)phenyl]-6-oxa-10,14-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),2,4-triene

Uniqueness

The presence of the propan-2-yloxy group and the specific stereochemistry (11S,16R) distinguishes this compound from its analogs. These features could influence its reactivity and biological activity, making it a unique candidate for further research.

Properties

CAS No.

313543-60-1

Molecular Formula

C24H27F3N2O2

Molecular Weight

432.5 g/mol

IUPAC Name

(11S,16R)-3-[4-propan-2-yloxy-2-(trifluoromethyl)phenyl]-6-oxa-10,14-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),2,4-triene

InChI

InChI=1S/C24H27F3N2O2/c1-14(2)31-16-4-5-17(20(12-16)24(25,26)27)15-10-18-19-13-28-7-6-21(19)29-8-3-9-30-22(11-15)23(18)29/h4-5,10-12,14,19,21,28H,3,6-9,13H2,1-2H3/t19-,21-/m0/s1

InChI Key

LADKOBQJOCFCQU-FPOVZHCZSA-N

Isomeric SMILES

CC(C)OC1=CC(=C(C=C1)C2=CC3=C4C(=C2)OCCCN4[C@@H]5[C@H]3CNCC5)C(F)(F)F

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)C2=CC3=C4C(=C2)OCCCN4C5C3CNCC5)C(F)(F)F

Origin of Product

United States

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